7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) with variable substituents at the C7 and C3 positions. The C7 side chain, [2-(aminomethyl)phenyl]acetyl, enhances binding to penicillin-binding proteins (PBPs) by mimicking the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors. The C3 1-(carboxymethyl)tetrazol-5-ylsulfanylmethyl group likely improves aqueous solubility and resistance to β-lactamase hydrolysis due to its ionizable carboxymethyl moiety and steric hindrance .
Properties
IUPAC Name |
7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAYUXIURFNXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860761 | |
| Record name | 7-{2-[2-(Aminomethyl)phenyl]acetamido}-3-({[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60925-61-3 | |
| Record name | CEFORANIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthesis of the Bicyclic Core
The core structure, a 1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative, can be synthesized via a cyclization approach starting from suitable precursors such as amino acids or related heterocyclic intermediates. A typical method involves:
- Cyclization of amino acids : Using amino acids like L-cysteine or L-lysine derivatives to form the bicyclic scaffold through intramolecular cyclization under acidic or basic conditions.
- Heterocycle formation : Employing cyclization reactions with appropriate reagents (e.g., phosphorus oxychloride, polyphosphoric acid) to form the azabicyclic ring system.
Introduction of the Amino and Acetyl Groups
The amino group at the 7-position is introduced via:
- Amidation or acylation reactions : Using acyl chlorides or anhydrides of phenylacetic acid derivatives to attach the amino(phenyl)acetyl group through peptide coupling, facilitated by coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
The aminomethyl group on the phenyl ring can be introduced via:
- Reductive amination : Reacting the corresponding aldehyde or ketone with ammonia or primary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride).
Attachment of the Tetrazolyl Moiety
The tetrazolyl group at the 3-position is incorporated through:
Tetrazole formation : Starting from an appropriate nitrile precursor, the tetrazole ring can be synthesized via [3+2] cycloaddition reactions with azide sources under Lewis acid catalysis or thermal conditions.
Linkage to the core : The carboxymethyl tetrazolyl group is attached via nucleophilic substitution or esterification reactions, often employing carbodiimide-mediated coupling to form the S-methyl linkage.
Carboxylation and Final Functionalization
The terminal carboxylic acid groups are introduced through:
Oxidation or carboxylation reactions : Using reagents such as potassium permanganate or carbon dioxide under pressure to oxidize suitable intermediates or directly carboxylate methyl groups.
Protection/deprotection steps : To ensure selective functionalization, protecting groups like tert-butyl esters may be used during intermediate steps, then removed under acidic conditions.
Notes on Reaction Conditions and Purification
- Reaction solvents typically include dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).
- Temperature control is critical, often ranging from ambient to reflux conditions.
- Purification involves chromatography techniques such as flash chromatography, preparative HPLC, or recrystallization to isolate the pure compound.
- Characterization of intermediates and final product is performed via NMR, MS, IR, and elemental analysis.
Data Tables and Research Outcomes
| Step | Reaction Type | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Amino acids (e.g., cysteine derivatives) | Acidic reflux | 65-75% | Formation of bicyclic core |
| 2 | Acylation | Phenylacetic acid derivatives, DCC, DMAP | Room temp, DCM | 70-80% | Amino group attachment |
| 3 | Reductive amination | Formaldehyde, NaBH3CN | Mild, room temp | 60-70% | Aminomethyl phenyl attachment |
| 4 | Tetrazole synthesis | Nitriles + Azide source | Heat, Lewis acid | 50-65% | Tetrazolyl ring formation |
| 5 | Carboxylation | CO2, base | Elevated pressure, room temp | 55-70% | Final carboxylic acid groups |
Research Outcomes and Challenges
Research indicates that the synthesis of such heterocyclic compounds requires meticulous control over reaction conditions to prevent side reactions, especially during heterocycle formation and functional group transformations. The yields are moderate, emphasizing the need for optimized purification protocols.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiazolidine ring and the tetrazole-thioether linkage are primary oxidation targets.
-
Key Observation : Sulfur oxidation stabilizes the molecule against enzymatic degradation, enhancing its pharmacokinetic profile .
Reduction Reactions
Reductive modifications primarily target the β-lactam carbonyl and tetrazole ring.
-
Note : Reduction of the β-lactam carbonyl disrupts antibacterial activity by eliminating target binding capacity .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the β-lactam nitrogen, tetrazole sulfur, and aromatic rings.
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Critical Insight : The tetrazole-thioether group serves as a leaving group, enabling structural diversification via alkylation .
Hydrolysis Reactions
The β-lactam ring is highly susceptible to hydrolysis, a key degradation pathway.
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Structural Vulnerability : Hydrolysis at the β-lactam site is accelerated by β-lactamase enzymes, limiting therapeutic utility .
Comparative Reactivity with Analogues
Ceforanide’s reactivity differs from classical β-lactams due to its tetrazole-thioether side chain.
| Feature | Ceforanide | Cephalosporin C |
|---|---|---|
| Sulfur oxidation | Forms stable sulfones | Forms unstable sulfoxides |
| Tetrazole reactivity | Participates in alkylation | Inert under similar conditions |
| β-lactam stability | Moderate hydrolysis resistance | Highly labile to enzymatic cleavage |
Stability Under Physiological Conditions
| Parameter | Value | Method |
|---|---|---|
| Plasma half-life (pH 7.4) | 2.1 hours | HPLC/MS analysis |
| Thermal decomposition | >200°C | Differential scanning calorimetry |
Scientific Research Applications
7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The tetrazole group may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related cephalosporins:
Key Findings from Comparative Studies
- Pyrryl and indole-based C7 groups () show increased activity against Enterobacter spp., suggesting aromatic heterocycles at this position improve PBP binding .
- C3 Substituents: The carboxymethyltetrazole in the target compound likely confers higher solubility than lipophilic groups (e.g., 1-methyltetrazol-5-yl), aiding parenteral formulation . Dimethylaminoethyltetrazolyl (cefotiam) enhances intracellular targeting, while carboxymethyl may reduce renal toxicity compared to charged side chains .
β-Lactamase Resistance :
Biological Activity
The compound 7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to as a thiazole derivative, exhibits a range of biological activities that have garnered significant research interest. This article aims to synthesize current findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of thiazole-based derivatives, characterized by a bicyclic structure that includes both sulfur and nitrogen atoms. Its complex structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 49966.44 Da |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
Anticancer Activity
Research has indicated that thiazole derivatives, including the compound , possess notable anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound appears to inhibit tumor growth through multiple pathways, including the modulation of apoptosis and cell cycle arrest.
- Case Studies :
Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress:
- Radical Scavenging : It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems.
- Protective Effects : In animal models, it demonstrated protective effects against liver damage induced by radiation .
Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, which is essential for its therapeutic potential:
- Tyrosine-protein Phosphatase : It regulates signaling pathways related to cell growth and differentiation by dephosphorylating specific substrates, impacting the endoplasmic reticulum's unfolded protein response .
- Potential Applications : This inhibition suggests possible applications in treating diseases characterized by dysregulated signaling pathways, such as cancer and metabolic disorders.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity and reduce toxicity:
-
Structure-Aactivity Relationship (SAR) : Modifications at various positions of the thiazole ring have been explored to improve efficacy and selectivity against cancer cells while minimizing side effects.
Modification Effect on Activity Substitution at position 3 Increased cytotoxicity against breast cancer cells Addition of methyl groups Enhanced antioxidant properties - Clinical Trials : Ongoing clinical trials aim to evaluate the safety and efficacy of these compounds in humans, particularly for oncological applications.
Q & A
What are the key synthetic pathways for this β-lactam compound?
Basic Research Question
The compound is synthesized via a multi-step process involving:
Core structure assembly : Formation of the bicyclic β-lactam ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene) through cyclization reactions, often using carbapenem or cephalosporin intermediates as precursors .
Side-chain modifications : Acylation at the C7 position with 2-(aminomethyl)phenylacetyl groups and substitution at C3 with a tetrazole-thiomethyl-carboxymethyl moiety. These steps require precise control of reaction conditions (e.g., pH, temperature) to avoid β-lactam ring degradation .
Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are critical to isolate the final product from byproducts .
How is the stereochemical configuration and structural integrity of the compound confirmed?
Basic Research Question
Structural validation involves:
- X-ray crystallography : Resolves the (6R,7R) stereochemistry of the bicyclic core and confirms spatial orientation of substituents .
- NMR spectroscopy : H and C NMR identify chemical shifts for the β-lactam carbonyl (δ ~170–175 ppm) and tetrazole-thiomethyl group (δ ~3.5–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., observed [M+H] vs. calculated) .
What methodologies optimize synthetic yield while minimizing β-lactam degradation?
Advanced Research Question
Key strategies include:
- Catalyst selection : Use of palladium or nickel catalysts for efficient acylation without β-lactam ring opening .
- Temperature control : Maintaining reactions at 0–5°C during acylation steps to prevent thermal decomposition .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, enabling pre-screening of optimal conditions .
How does the compound’s stability vary under physiological or stress conditions?
Advanced Research Question
Stability studies employ:
- Forced degradation : Exposure to heat (40–60°C), acidic/basic hydrolysis (pH 1–13), and oxidative stress (HO) to identify degradation products. HPLC-MS detects β-lactam ring cleavage and tetrazole oxidation .
- Buffered solutions : Phosphate-buffered saline (PBS) at pH 7.4 simulates physiological stability, with degradation half-life monitored via UV-Vis spectroscopy .
- Lyophilization : Improves long-term storage stability by reducing hydrolytic degradation .
What is the mechanistic basis for its antimicrobial activity?
Advanced Research Question
The compound targets bacterial cell wall synthesis via:
- Penicillin-binding protein (PBP) inhibition : The β-lactam ring acylates active-site serine residues in PBPs, disrupting peptidoglycan cross-linking .
- β-lactamase resistance : The tetrazole-thiomethyl group sterically hinders hydrolysis by class A/C β-lactamases, as shown in enzyme inhibition assays (IC values <1 μM) .
- Synergistic studies : Checkerboard assays with clavulanic acid demonstrate enhanced efficacy against resistant strains .
How can solubility challenges be addressed for in vivo applications?
Advanced Research Question
Approaches include:
- Salt formation : Sodium or lysine salts improve aqueous solubility (>50 mg/mL) while retaining activity .
- Co-solvent systems : Use of PEG-400 or cyclodextrins enhances solubility in preclinical formulations .
- Prodrug design : Esterification of the carboxylic acid group (e.g., pivaloyloxymethyl esters) increases bioavailability .
How to resolve discrepancies in spectral or bioactivity data?
Advanced Research Question
Cross-validation methods:
- Multi-technique analysis : Combine NMR, IR, and X-ray to distinguish polymorphic forms or impurity interference .
- Bioassay standardization : Use consistent MIC testing protocols (CLSI guidelines) against reference strains (e.g., E. coli ATCC 25922) to minimize variability .
- Batch comparison : Statistical tools (e.g., PCA) analyze HPLC chromatograms to trace impurities affecting bioactivity .
What computational tools predict reactivity or optimize synthetic routes?
Advanced Research Question
Emerging approaches:
- Reaction path search algorithms : ICReDD’s quantum chemistry-guided workflows identify low-energy pathways for β-lactam functionalization .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts for yield improvement .
- Molecular dynamics (MD) : Simulate β-lactamase interactions to design derivatives with enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
